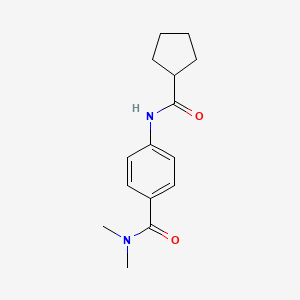
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, also known as DMTCP, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. DMTCP is a derivative of the compound morpholine and is commonly used as a reagent in organic chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells, making 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer activity, 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one in lab experiments is its versatility. It can be used in a variety of different types of reactions and has shown potential for use in a range of scientific research applications. However, there are also limitations to its use. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be difficult to synthesize and purify, and its activity can be affected by a number of different factors, including pH and temperature.
Orientations Futures
There are a number of potential future directions for research on 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one. One area of interest is its potential use in cancer treatment, where further studies could help to elucidate its mechanism of action and identify more effective treatment strategies. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one could also be studied further for its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, there is potential for further research into the synthesis and purification of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, which could help to improve its use in lab experiments.
Méthodes De Synthèse
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be synthesized through a multi-step reaction process that involves the reaction of morpholine with a ketone and an ether. The exact synthesis method can vary depending on the specific reagents used, but the general process involves the formation of a cyclic intermediate that is then converted into 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one through a series of chemical reactions.
Applications De Recherche Scientifique
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has shown potential for use in a variety of scientific research applications. One of its primary uses is as a reagent in organic chemistry, where it is used to catalyze reactions and synthesize new compounds. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been studied for its potential use in drug discovery and development, as it has been shown to have activity against certain types of cancer cells.
Propriétés
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2)12-20-11-9-17(16)15(18)8-10-21-14-7-5-4-6-13(14)19-3/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFRWBMCXLLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)


![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)


![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)
![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)